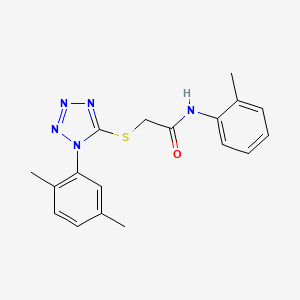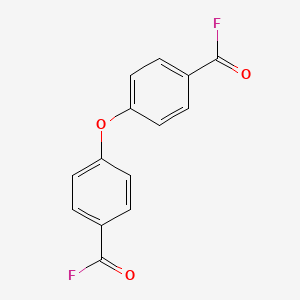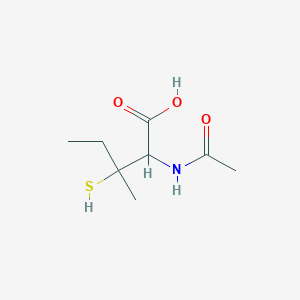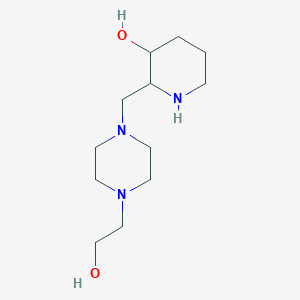
Dicyclooctylidenehydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La diciclooctilidenhidrazina es un compuesto orgánico que se caracteriza por su estructura única, que incluye dos grupos ciclooctilideno unidos a una unidad de hidrazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la diciclooctilidenhidrazina normalmente implica la condensación de ciclooctanona con hidrazina. La reacción se lleva a cabo generalmente bajo condiciones de reflujo en presencia de un catalizador ácido, como el ácido clorhídrico o el ácido sulfúrico. La reacción procede a través de la formación de una hidrazona intermedia, que luego experimenta una ciclización para formar el producto final.
Métodos de Producción Industrial
La producción industrial de la diciclooctilidenhidrazina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para asegurar una mezcla y una transferencia de calor eficientes. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. La purificación del producto se logra normalmente mediante recristalización o destilación.
Análisis De Reacciones Químicas
Tipos de Reacciones
La diciclooctilidenhidrazina sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden convertir la diciclooctilidenhidrazina en derivados de la hidrazina.
Sustitución: La unidad de hidrazina puede participar en reacciones de sustitución, dando lugar a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes o nucleófilos en condiciones suaves.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de ciclooctilideno, mientras que la reducción puede producir derivados de la hidrazina.
Aplicaciones Científicas De Investigación
La diciclooctilidenhidrazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como intermedio farmacéutico.
Industria: La diciclooctilidenhidrazina se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la diciclooctilidenhidrazina implica su interacción con varios objetivos moleculares. La unidad de hidrazina puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, lo que lleva a la inhibición o modificación de su actividad. El compuesto también puede interactuar con el ADN, provocando roturas de las cadenas u otras modificaciones.
Comparación Con Compuestos Similares
Compuestos Similares
Ciclohexilidenhidrazina: Similar en estructura pero con grupos ciclohexilo en lugar de grupos ciclooctilo.
Diciclohexilidenhidrazina: Contiene dos grupos ciclohexilideno, lo que la hace estructuralmente similar pero con diferentes propiedades estéricas y electrónicas.
Unicidad
La diciclooctilidenhidrazina es única debido a sus grupos ciclooctilo más grandes, que imparten diferentes características estéricas y electrónicas en comparación con los derivados cicloalquílicos más pequeños. Esta singularidad puede influir en su reactividad e interacciones con los objetivos biológicos, lo que la convierte en un compuesto valioso para aplicaciones específicas.
Propiedades
Número CAS |
53867-57-5 |
|---|---|
Fórmula molecular |
C16H28N2 |
Peso molecular |
248.41 g/mol |
Nombre IUPAC |
N-(cyclooctylideneamino)cyclooctanimine |
InChI |
InChI=1S/C16H28N2/c1-3-7-11-15(12-8-4-1)17-18-16-13-9-5-2-6-10-14-16/h1-14H2 |
Clave InChI |
XYQOTWSILKAIOI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=NN=C2CCCCCCC2)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B11969443.png)


![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969450.png)

![N'-[(E)-(4-Isopropylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11969459.png)




![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)
![4-Bromo-2-[(2-pyridinylimino)methyl]phenol](/img/structure/B11969502.png)
![(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969503.png)

